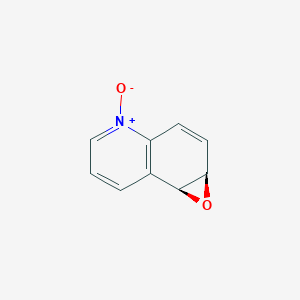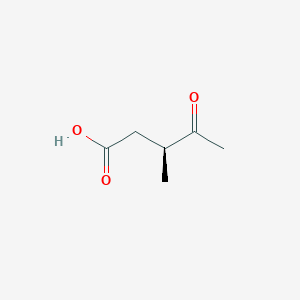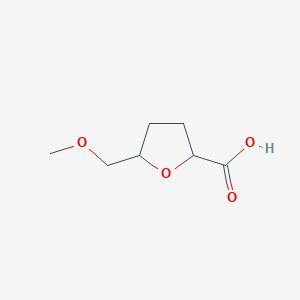
5-(Methoxymethyl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethyl)oxolane-2-carboxylic acid, also known as MEMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMO is a cyclic amino acid derivative that contains a unique oxolane ring structure.
Mecanismo De Acción
The mechanism of action of 5-(Methoxymethyl)oxolane-2-carboxylic acid is not fully understood. However, it is believed that 5-(Methoxymethyl)oxolane-2-carboxylic acid interacts with specific receptors in the body, leading to various physiological and biochemical effects. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to modulate the activity of certain enzymes and ion channels, which has implications in drug discovery.
Efectos Bioquímicos Y Fisiológicos
5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to have various biochemical and physiological effects. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, which has implications in the treatment of Alzheimer's disease. 5-(Methoxymethyl)oxolane-2-carboxylic acid has also been shown to modulate the activity of ion channels, which has implications in the treatment of epilepsy. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to have antioxidant properties, which has implications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Methoxymethyl)oxolane-2-carboxylic acid has several advantages for lab experiments. 5-(Methoxymethyl)oxolane-2-carboxylic acid is relatively easy to synthesize and purify, which facilitates its use in various applications. 5-(Methoxymethyl)oxolane-2-carboxylic acid has a unique oxolane ring structure, which makes it a valuable building block for the synthesis of cyclic peptides and polymers. However, 5-(Methoxymethyl)oxolane-2-carboxylic acid has some limitations for lab experiments. 5-(Methoxymethyl)oxolane-2-carboxylic acid is relatively unstable and prone to hydrolysis, which can affect its purity and yield. 5-(Methoxymethyl)oxolane-2-carboxylic acid is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for 5-(Methoxymethyl)oxolane-2-carboxylic acid research. One direction is to investigate the potential applications of 5-(Methoxymethyl)oxolane-2-carboxylic acid in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another direction is to explore the use of 5-(Methoxymethyl)oxolane-2-carboxylic acid as a building block for the synthesis of novel cyclic peptides and polymers. Additionally, the development of new synthesis methods and purification techniques for 5-(Methoxymethyl)oxolane-2-carboxylic acid could improve its yield and purity, which could facilitate its use in various applications.
Aplicaciones Científicas De Investigación
5-(Methoxymethyl)oxolane-2-carboxylic acid has been extensively studied for its potential applications in various fields such as drug discovery, peptide synthesis, and material science. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been used as a building block for the synthesis of cyclic peptides, which have shown promising results in drug discovery. 5-(Methoxymethyl)oxolane-2-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, which has facilitated the synthesis of complex molecules. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been incorporated into the backbone of polymers, which has improved their thermal and mechanical properties.
Propiedades
Número CAS |
141196-07-8 |
|---|---|
Nombre del producto |
5-(Methoxymethyl)oxolane-2-carboxylic acid |
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
5-(methoxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-4-5-2-3-6(11-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Clave InChI |
MNERCPPNWASIDP-UHFFFAOYSA-N |
SMILES |
COCC1CCC(O1)C(=O)O |
SMILES canónico |
COCC1CCC(O1)C(=O)O |
Sinónimos |
2-Furancarboxylicacid,tetrahydro-5-(methoxymethyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


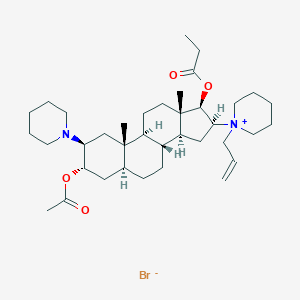
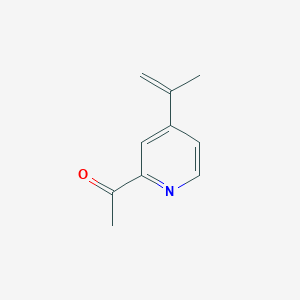
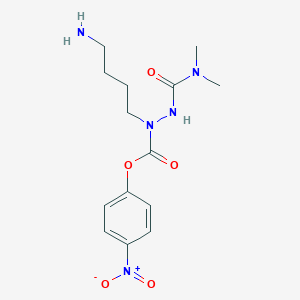
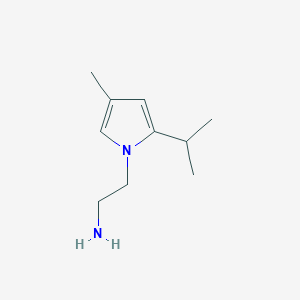
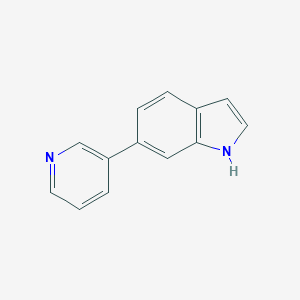
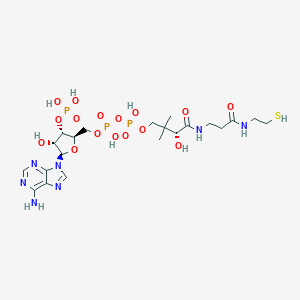
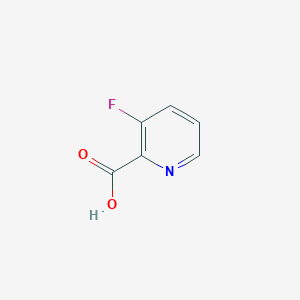
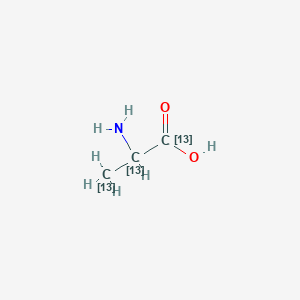
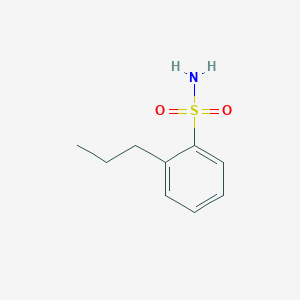
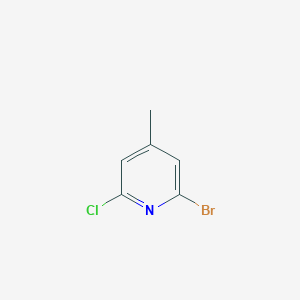
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
